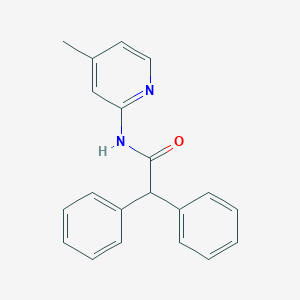
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of MPD is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to its potential use as an anti-Alzheimer's agent.
Biochemical and Physiological Effects:
MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPD is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. Additionally, MPD has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a useful tool for studying these conditions. However, one of the limitations of MPD is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on MPD. One potential direction is the development of new drugs based on its unique mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPD and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of MPD, which will be important for its future use in clinical trials.
Méthodes De Synthèse
The synthesis of MPD involves a multistep process that starts with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with N,N-dimethylaniline in the presence of triethylamine to form N-(4-methylpyridin-2-yl)-N,N-dimethylaniline, which is further reacted with 2,2-diphenylacetic acid to form MPD.
Applications De Recherche Scientifique
MPD is widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MPD has also been found to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, MPD has been studied for its potential use as an anti-Alzheimer's agent due to its ability to inhibit acetylcholinesterase activity.
Propriétés
Nom du produit |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H18N2O/c1-15-12-13-21-18(14-15)22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,21,22,23) |
Clé InChI |
JEIZWSMHTMPHOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-fluorobenzoate](/img/structure/B270170.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270171.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-chlorobenzoate](/img/structure/B270172.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)
![4-{[2-(4-Morpholinyl)propyl]sulfonyl}phenylamine](/img/structure/B270178.png)


![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)
![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)

![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)